2-Methylisouronium acetate
Description
2-Methylisouronium acetate is a quaternary ammonium salt characterized by a methyl-substituted isouronium cation paired with an acetate anion. The isouronium moiety likely confers unique reactivity, particularly in nucleophilic or catalytic contexts, while the acetate anion contributes to solubility in polar solvents. Such compounds are often utilized in organic synthesis, catalysis, or as ionic liquids .
Properties
CAS No. |
77164-02-4 |
|---|---|
Molecular Formula |
C4H10N2O3 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
[amino(methoxy)methylidene]azanium;acetate |
InChI |
InChI=1S/C2H6N2O.C2H4O2/c1-5-2(3)4;1-2(3)4/h1H3,(H3,3,4);1H3,(H,3,4) |
InChI Key |
RDTPWDDGFMYTFC-UHFFFAOYSA-N |
SMILES |
CC(=O)O.COC(=N)N |
Canonical SMILES |
CC(=O)[O-].COC(=[NH2+])N |
Other CAS No. |
77164-02-4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylisouronium acetate can be synthesized through the reaction of methyl isocyanate with acetic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Reaction of methyl isocyanate with acetic acid: Methyl isocyanate is reacted with acetic acid in the presence of a catalyst to form 2-Methylisouronium acetate.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain pure 2-Methylisouronium acetate.
Industrial Production Methods
In industrial settings, the production of 2-Methylisouronium acetate involves large-scale reactions with optimized conditions to maximize yield and efficiency. The process may include continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Relevant Reaction Mechanisms Involving Acetates
Several reaction types in the sources could theoretically involve urea or isouronium derivatives, but none explicitly mention such compounds:
-
Radical Additions : Mn(OAc)₃ promotes oxidative free-radical additions to alkenes ( ), but intermediates like enolates or metallocycles are unrelated to isouronium structures.
-
Acetylation/Nitration : Acetic anhydride and nitric acid are used for amine protection in multistep syntheses ( ), but this does not involve isouronium salts.
-
Esterification : Methanol and acetic acid form methyl acetate via acid-catalyzed pathways ( ).
Structural Analogues and Indirect Context
Patents describe 2-methylprop anamides ( ) and sulfonamide-triazine hybrids ( ), which share functional groups (e.g., acetamide, methyl) but lack the isouronium core. The absence of direct references suggests:
-
2-Methylisouronium acetate may not be a commonly reported compound in mainstream literature.
-
Its reactivity could parallel urea derivatives (e.g., alkylation, hydrolysis), but this remains speculative without experimental data.
Gaps in Available Data
The lack of explicit references to 2-Methylisouronium acetate in the provided materials indicates:
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Potential nomenclature variations (e.g., alternative IUPAC names, salts).
-
Limited industrial or academic focus on this specific compound.
-
A need to consult specialized databases (e.g., Reaxys, SciFinder) or synthetic organic chemistry literature for detailed insights.
Recommendations for Further Research
To investigate this compound’s reactivity, consider:
-
Synthetic Pathways : Exploring its use as a methylating agent or intermediate in urea synthesis.
-
Stability Studies : Assessing hydrolysis under acidic/basic conditions.
-
Spectroscopic Characterization : Using NMR, IR, or X-ray crystallography to confirm structure-property relationships.
Scientific Research Applications
2-Methylisouronium acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylisouronium acetate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Methyl 2-hydroxyacetate (CAS 96-35-5) : Contains a hydroxyl group adjacent to the acetate ester, enhancing hydrogen-bonding capacity compared to 2-methylisouronium acetate’s ionic interactions. This structural difference leads to distinct solubility profiles—methyl 2-hydroxyacetate is more polar but less thermally stable due to the hydroxyl group .
- This aromaticity enhances stability in organic solvents but reduces aqueous solubility .
- 2-Methoxy-1-methylethyl acetate (CAS 108-65-6): A branched ether-acetate ester. Its non-ionic structure contrasts sharply with the ionic nature of 2-methylisouronium acetate, resulting in lower melting points and higher volatility .
Physicochemical Properties
Analytical Characterization
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

